Cas no 13049-13-3 ([1,1'-Biphenyl]-4,4'-diol,3,3',5,5'-tetrachloro-)
13049-13-3 structure
Product Name:[1,1'-Biphenyl]-4,4'-diol,3,3',5,5'-tetrachloro-
Numero CAS:13049-13-3
MF:C12H6Cl4O2
MW:323.986839771271
CID:173074
PubChem ID:97032
Update Time:2025-04-19
[1,1'-Biphenyl]-4,4'-diol,3,3',5,5'-tetrachloro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-4,4'-diol,3,3',5,5'-tetrachloro-
- 2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)phenol
- 4,4'-Biphenyldiol, 3,3',5,5'-tetrachloro-
- 3,3',5,5'-Tetrachloro-4,4'-biphenyl
- 3,3',5,5'-tetrachloro-4,4'-diphenol
- 3,3',5,5'-tetrachlorobiphenyl-4,4'-diol
- 3,5,3',5'-Tetrachlor-biphenyl-4,4'-diol
- 3,5,3',5'-tetrachlorobiphenyl-4,4'-diol
- 3,5,3',5'-TETRACHLORO-BIPHENYL-4,4'-DIOL
- 3.5.3'.5'-Tetrachlor-4.4'-dioxy-diphenyl
- 4,4'-Dihydroxy-3,3',5,5'-tetrachlorobiphenyl
- CHEBI:35434
- CHEMBL83116
- Q27094287
- [1,1'-biphenyl]-4,4'-diol, 3,3',5,5'-tetrachloro-
- DTXSID5022352
- NS00002312
- [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrachloro- (9CI)
- YCYDXOVJXVALHY-UHFFFAOYSA-N
- 4,4'-Biphenyldiol, 3,3',5,5'-tetrachloro- (8CI)
- NSC-97348
- 1g3m
- Oprea1_420775
- NSC97348
- SCHEMBL463718
- NSC 97348
- DB03346
- BIDD:ER0035
- p,p'-Biphenol, 2,2',6,6'-tetrachloro- (6CI,7CI)
- 13049-13-3
- 3,3',5,5'-TETRACHLORO(1,1'-BIPHENYL)-4,4'-DIOL
- 3,3',5,5'-tetrachloro-[1,1'-biphenyl]-4,4'-diol
- 4,4/'-Biphenyldiol, 3,3/',5,5/'-tetrachloro-
- AKOS024341184
- 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol
- Cambridge id 5105620
- PD007065
- 3,3',5,5'-Tetrachloro[1,1'-biphenyl]-4,4'-diol #
- OHS8K6J04I
- BDBM50410534
- UNII-OHS8K6J04I
- 3,3',5,5'-Tetrachloro-4,4'-dihydroxybiphenyl(tcdhb)
- 2g5u
- (1,1'-BIPHENYL)-4,4'-DIOL, 3,3',5,5'-TETRACHLORO-
-
- Inchi: 1S/C12H6Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H
- Chiave InChI: YCYDXOVJXVALHY-UHFFFAOYSA-N
- Sorrisi: ClC1C(=C(C=C(C=1)C1C=C(C(=C(C=1)Cl)O)Cl)Cl)O
Proprietà calcolate
- Massa esatta: 321.91238
- Massa monoisotopica: 321.912190g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- PSA: 40.46
- LogP: 5.37840
[1,1'-Biphenyl]-4,4'-diol,3,3',5,5'-tetrachloro- Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
13049-13-3 ([1,1'-Biphenyl]-4,4'-diol,3,3',5,5'-tetrachloro-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso